molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2

4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Cat. No.: B1433029
CAS No.: 1379812-30-2
M. Wt: 191.23 g/mol
InChI Key: BDPDLMKBUJZWAF-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]azetidin-2-one is a synthetic β-lactam compound offered as a key chemical intermediate for advanced pharmaceutical research and development. The 2-azetidinone core is a privileged structure in medicinal chemistry, historically crucial for antibiotic development and continues to be a versatile scaffold for designing novel bioactive molecules. Researchers utilize this and similar azetidinone derivatives as synthons to access a diverse range of nitrogen-containing target structures with potential biological activities . The 4-[(4-Methoxyphenyl)methyl] side chain may influence the compound's lipophilicity and electronic properties, making it a valuable building block for structure-activity relationship (SAR) studies. The broader 2-azetidinone class has demonstrated a wide spectrum of biological activities in research settings, including antibacterial , anti-inflammatory , antihyperlipidemic (e.g., as seen in Ezetimibe, a cholesterol absorption inhibitor ), anticancer , and antitubercular activities . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPDLMKBUJZWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via N-(p-methoxyphenyl)-N-(acetyl)methyleneimine and Epoxy Intermediates

  • Starting Materials : N-p-methoxyphenyl-N-(acetyl)methyleneimine and (R)-3-tert-butyldimethylsilyloxy-sulfo-butyrate-S-2-pyridinyl ester.
  • Process :

    • Cyclization : These reactants undergo a cyclization reaction in the presence of titanium tetrachloride and triethylamine in trichloromethane at low temperatures (-10 to -20 °C), producing a protected azetidinone intermediate.
    • Oxidation : The intermediate is then oxidized using peracetic acid with sodium phosphate and a quaternary ammonium salt phase transfer catalyst (e.g., tetramethylammonium chloride) at 20–25 °C for 4 hours, converting the acetyl group to an acetoxy group.
    • Deprotection : Protective groups such as tert-butyldimethylsilyloxy are removed to yield the final 4-acetoxy-2-azetidinone derivative.
  • Advantages : This method improves yield and purity by using phase transfer catalysts and mild reaction conditions, reducing reaction time and environmental impact compared to prior art.

Stepwise Synthesis via Hydroxy and Acetoxy Azetidinone Esters

  • Process Overview :

    • Epoxyamide Formation : Starting from L-threonine derivatives, an epoxyamide intermediate is formed using a condensing agent in halogenated solvents.
    • Base Treatment : The epoxyamide is converted to hydroxy azetidinone esters by treatment with a base.
    • Protection : Hydroxy groups are protected by suitable hydroxy protecting agents without solvents.
    • Hydrolysis and Oxidation : The protected esters are hydrolyzed and oxidized to form the acetoxy azetidinone.
    • Deprotection : Final deprotection steps yield the target azetidinone compound.
  • Significance : This multi-step process avoids extensive chromatographic purification, uses scalable reaction conditions, and enhances yield and product quality.

Staudinger Reaction and Subsequent Deprotection

  • Key Reaction : The Staudinger reaction between hydrobenzamide and acetoxy-acetyl chloride generates azetidinone intermediates.
  • Deprotection : Removal of protecting groups (e.g., dibenzylamine) is achieved by hydrogenation or hydrolytic/reductive protocols.
  • Solvent Systems : Dichloromethane or ethyl acetate are used, sometimes followed by aqueous acidic or bisulfite treatments to precipitate the final azetidinone.
  • Outcome : This method is practical for kilogram-scale synthesis and is superior in processing volumes, cost, and yields compared to oxidative removal methods previously used.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield & Purity Notes Scale & Application
Cyclization with Titanium Tetrachloride and Peracetic Acid Oxidation N-p-methoxyphenyl-N-(acetyl)methyleneimine, TiCl4, peracetic acid, phase transfer catalyst Shorter reaction time, high purity, mild conditions Improved total yield; purity enhanced by phase transfer catalyst Suitable for lab to pilot scale
Epoxyamide Route from L-Threonine Derivatives L-threonine derivatives, condensing agents, base, hydroxy protecting agents Avoids chromatographic purification, scalable, high quality High yield, improved product quality Scalable, industrially viable
Staudinger Reaction and Hydrogenation Deprotection Hydrobenzamide, acetoxy-acetyl chloride, hydrogenation Practical for kilogram scale, cost-effective High yield, minimal processing volumes Industrial scale synthesis

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 4-[(4-methoxyphenyl)methyl]azetidine.

    Substitution: Formation of 4-[(4-hydroxyphenyl)methyl]azetidin-2-one when the methoxy group is replaced by a hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

4-[(4-Methoxyphenyl)methyl]azetidin-2-one has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and neurodegenerative disorders.

Case Study: Combretastatin Analogues
Research has shown that derivatives of azetidinones exhibit cytotoxic activity similar to combretastatin A-4, a known anti-cancer agent. Studies indicate that specific substitutions on the azetidine ring can significantly improve potency against tumor cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical transformations, including:

  • Oxidation: The methoxy group can be oxidized to yield hydroxyl derivatives.
  • Reduction: The azetidine ring can be reduced to form more stable amines.

Table: Common Reactions Involving this compound

Reaction TypeReagent UsedProduct Formed
OxidationKMnO₄ or CrO₃Hydroxyl derivative
ReductionLiAlH₄ or NaBH₄Primary amine
SubstitutionHalogens (Br, Cl)Various substituted derivatives

Biochemical Studies

The compound is utilized in studying enzyme interactions and protein binding due to its ability to mimic natural substrates. Its azetidine ring's strain enhances binding affinity to specific enzyme active sites.

Case Study: Enzyme Interaction Studies
In biochemical assays, this compound was shown to inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidin-2-one Derivatives

The following table summarizes key structural analogs of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one, highlighting differences in substituents, physical properties, and applications:

Compound Name Key Substituents Melting Point/Physical State Synthetic Yield (%) Notable Properties/Applications Reference
1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a) Phenoxy, 4-phenyl 188–189°C (white solid) N/A High thermal stability; potential antimicrobial activity
3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b) 2,4-Dichlorophenoxy, 4-phenyl 150–152°C (white solid) N/A Enhanced electronegativity from Cl; possible agrochemical use
(3R,4S)-3-allyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)azetidin-2-one (11) Allyl, CF₃ Pale yellow oil 26 Improved metabolic stability; synthetic challenges due to low yield
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Fluorophenyl, hydroxyl, hydroxypropyl N/A N/A Cholesterol absorption inhibitor; clinical use
4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-3-(2-methylphenoxy)azetidin-2-one 3,4-Dimethoxyphenyl, fluorobenzyl, 2-methylphenoxy N/A N/A Complex substitution enhances binding affinity; material science applications

Structural and Functional Insights:

Substituent Effects :

  • Electron-Donating Groups : The methoxy group in this compound contrasts with electron-withdrawing groups (e.g., Cl in 3b or CF₃ in 11 ), which alter electronic density and reactivity. Methoxy-substituted derivatives may exhibit improved solubility compared to halogenated analogs .
  • Steric and Pharmacophoric Modifications : Ezetimibe’s hydroxyl and fluorophenyl groups enable specific hydrogen-bonding interactions critical for its role in cholesterol inhibition, a feature absent in the target compound .

Synthetic Considerations :

  • Cyclocondensation methods (e.g., using P₂O₄) are effective for azetidin-2-ones with aryl substituents but may face limitations with bulky or highly electronegative groups, as seen in the low yield (26%) of CF₃-substituted 11 .

Biological and Material Applications: Antimicrobial Potential: Derivatives like 3a and 3b demonstrate the role of azetidin-2-ones in antimicrobial research, though activity depends on substituent electronegativity . Metabolic Stability: The CF₃ group in 11 highlights strategies to enhance drug half-life, a consideration for optimizing the target compound . Supramolecular Chemistry: Complex substitution patterns in 14 suggest utility in crystal engineering or material science, leveraging hydrogen-bonding networks .

Comparative Analysis with Non-Azetidinone Heterocycles

  • 4-(4-Methoxyphenyl)-1-methyl-5-thioxoimidazolidin-2-one (6): An imidazolidinone with reported antimicrobial activity, emphasizing the versatility of methoxyphenyl substituents across scaffolds .
  • Thiazolidin-4-one Derivatives : Compounds like 18 () incorporate azo linkages and methoxyphenyl groups, showing potent anti-microbial and antioxidant activities .

Biological Activity

4-[(4-Methoxyphenyl)methyl]azetidin-2-one, a derivative of azetidinone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a methoxyphenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield high-purity products. Common methods include:

  • Refluxing : Utilizing solvents such as ethanol or methanol.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the desired compound.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for mitotic processes.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.034Tubulin polymerization inhibition
MDA-MB-231 (Triple-negative Breast)0.0316G2/M phase arrest and apoptosis induction

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its interaction with tubulin, leading to:

  • Inhibition of Microtubule Assembly : This disrupts normal cell division.
  • Induction of Apoptosis : Flow cytometry studies have shown that treated cells exhibit increased apoptosis markers.

Case Studies

A study conducted on the antiproliferative effects of various azetidinone derivatives highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The compound demonstrated comparable potency to established chemotherapeutic agents, indicating its potential as an effective anticancer agent.

Study Highlights:

  • Cell Cycle Arrest : The compound caused significant G2/M phase arrest in treated cells.
  • Minimal Cytotoxicity : It exhibited low toxicity towards non-cancerous cell lines, suggesting a favorable therapeutic index.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[(4-Methoxyphenyl)methyl]azetidin-2-one and related β-lactam derivatives?

Cyclocondensation reactions between carboxylic acids and imines, mediated by reagents like diphosphorus tetraoxide, are widely used for β-lactam synthesis. For example, substituents on the phenyl ring (e.g., methoxy groups) influence reaction yields and regioselectivity. Characterization of products typically involves melting point analysis, NMR, and X-ray crystallography to confirm stereochemistry .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction data are collected using diffractometers (e.g., Oxford Diffraction Xcalibur Ruby Gemini) with Mo-Kα radiation. Software suites like SHELXL refine structures by minimizing discrepancies between observed and calculated structure factors. Crystallographic parameters (e.g., space group P21/n, unit cell dimensions) are reported to validate molecular geometry and packing .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • NMR : 1^1H and 13^13C NMR identify methoxy (–OCH3_3) and azetidin-2-one ring protons.
  • FTIR : Stretching vibrations for carbonyl (C=O, ~1750 cm1^{-1}) and aromatic C–H bonds confirm structural motifs.
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 424.83 for C22_{22}H17_{17}ClN2_2O5_5) .

Advanced Research Questions

Q. How can anisotropic displacement parameters in crystallographic refinement resolve structural ambiguities?

SHELXL refines anisotropic displacement ellipsoids to model atomic thermal motion. Tools like ORTEP-3 visualize these parameters, distinguishing static disorder from dynamic motion. For example, the β-lactam ring’s planarity and substituent orientations are validated by low displacement ellipsoid eccentricity .

Q. What strategies address enantiomeric resolution in chiral azetidin-2-one derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers using hexane/isopropanol gradients. Absolute configuration is confirmed via anomalous dispersion effects in X-ray data (Flack parameter < 0.1) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like N–HO=C\text{N–H} \cdots \text{O=C} and C–HO\text{C–H} \cdots \text{O} interactions. For example, dimeric pairs via N–H···O bonds stabilize the β-lactam ring, while methoxy groups participate in C–H···π interactions, affecting solubility and melting points .

Q. What computational methods validate experimental structural data and predict reactivity?

  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G**) and compare bond lengths/angles with crystallographic data.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., % contribution of H···O vs. H···H interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Methoxyphenyl)methyl]azetidin-2-one
Reactant of Route 2
4-[(4-Methoxyphenyl)methyl]azetidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.